5-Methyl-2,3-diphenylpyrazine
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Overview
Description
5-Methyl-2,3-diphenylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . The unique structure of this compound, with a methyl group and two phenyl groups attached to the pyrazine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-diphenylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diketones with hydrazine derivatives under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2,3-diphenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives .
Scientific Research Applications
5-Methyl-2,3-diphenylpyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-diphenylpyrazine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the pyrazine ring can coordinate with metal ions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
2,3-Diphenylpyrazine: Lacks the methyl group, which may affect its reactivity and biological activity.
2,5-Dimethylpyrazine: Has two methyl groups, leading to different chemical and physical properties.
2,3-Dimethylpyrazine: Similar structure but with different substitution patterns, influencing its applications.
Uniqueness: 5-Methyl-2,3-diphenylpyrazine’s unique combination of a methyl group and two phenyl groups provides distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
78605-07-9 |
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Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
5-methyl-2,3-diphenylpyrazine |
InChI |
InChI=1S/C17H14N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
XKSJFAVKODCELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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